molecular formula C10H11NO B12864184 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone

Cat. No.: B12864184
M. Wt: 161.20 g/mol
InChI Key: YSMQSJHJLKCCLD-UHFFFAOYSA-N
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Description

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone is an organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methyl group on the pyrrolizine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Methyl-3H-pyrrolizin-5-yl)ethanone
  • 1-(7-Methyl-3H-pyrrolizin-4-yl)ethanone
  • 1-(7-Methyl-3H-pyrrolizin-3-yl)ethanone

Uniqueness

1-(7-Methyl-3H-pyrrolizin-6-yl)ethanone is unique due to the position of the ethanone group on the pyrrolizine ring. This specific positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1-methyl-5H-pyrrolizin-2-yl)ethanone

InChI

InChI=1S/C10H11NO/c1-7-9(8(2)12)6-11-5-3-4-10(7)11/h3-4,6H,5H2,1-2H3

InChI Key

YSMQSJHJLKCCLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CCN2C=C1C(=O)C

Origin of Product

United States

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